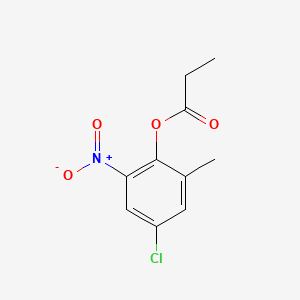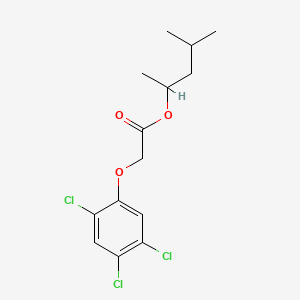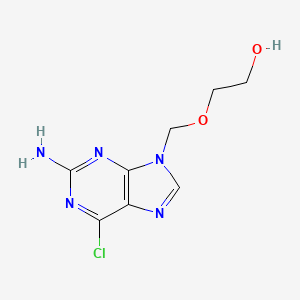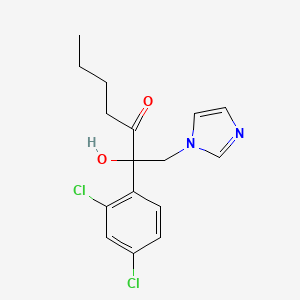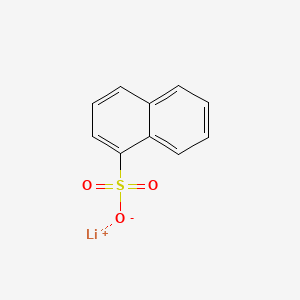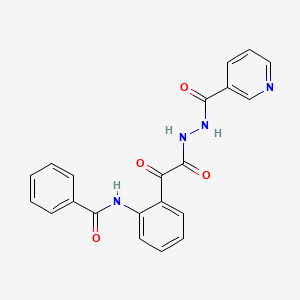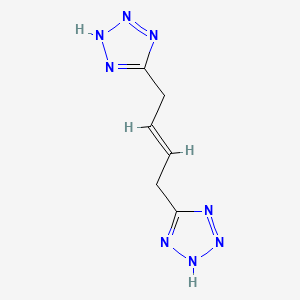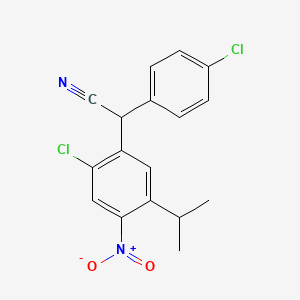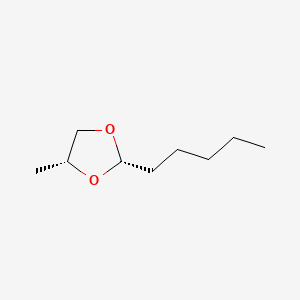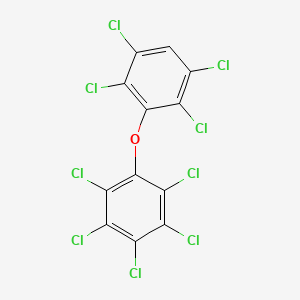
2,2',3,3',4,5,5',6,6'-Nonachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether, identified by the Unique Ingredient Identifier (UNII) JSK71782SC, is a chemical compound with the molecular formula C12HCl9O . It is a highly chlorinated diphenyl ether, which is part of a class of compounds known for their stability and persistence in the environment.
Preparation Methods
The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to achieve the desired level of chlorination .
Industrial production methods for such compounds generally involve large-scale chlorination reactors where diphenyl ether is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong conditions, leading to the formation of various chlorinated phenols and quinones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Common reagents used in these reactions include chlorine gas, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly chlorinated diphenyl ethers in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for handling and exposure.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether involves its interaction with cellular components. Due to its high chlorination, it can disrupt cellular membranes and interfere with enzyme functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether is unique due to its high degree of chlorination, which imparts significant stability and persistence in the environment. Similar compounds include other chlorinated diphenyl ethers such as:
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorodiphenyl ether: This compound has an additional chlorine atom, making it even more stable and persistent.
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether: With one less chlorine atom, this compound is slightly less stable but still highly persistent.
These compounds share similar chemical properties but differ in their degree of chlorination and, consequently, their stability and environmental impact.
Properties
CAS No. |
148934-68-3 |
|---|---|
Molecular Formula |
C12HCl9O |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12HCl9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H |
InChI Key |
MVPXEXAITKQEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
